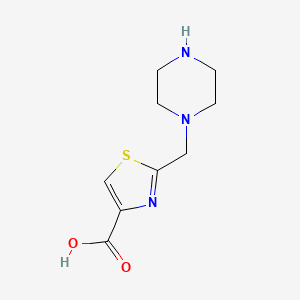
1,3-Dichloro-2-(chloromethoxy)-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-(chloromethoxy)-5-nitrobenzene is an organic compound with the molecular formula C7H4Cl3NO3 It is a halogenated aromatic compound that features both nitro and chloromethoxy substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-(chloromethoxy)-5-nitrobenzene typically involves the chlorination of 2-(chloromethoxy)-5-nitrobenzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at a temperature range of 0-50°C to control the rate of chlorination and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of tubular reactors for diazotization reactions, followed by chlorination, can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(chloromethoxy)-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with amine or thiol groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
1,3-Dichloro-2-(chloromethoxy)-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(chloromethoxy)-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloromethoxy group may also participate in metabolic transformations, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-(chloromethoxy)propane: Similar in structure but lacks the nitro group, resulting in different chemical and biological properties.
1,3-Dichloro-2-(chloromethyl)-2-methylpropane: Another halogenated compound with distinct reactivity due to the presence of a methyl group.
1,3-Dichlorocyclohexane: A cyclohexane derivative with different stereochemical properties.
Uniqueness
1,3-Dichloro-2-(chloromethoxy)-5-nitrobenzene is unique due to the presence of both nitro and chloromethoxy groups on the benzene ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H4Cl3NO3 |
|---|---|
Molecular Weight |
256.5 g/mol |
IUPAC Name |
1,3-dichloro-2-(chloromethoxy)-5-nitrobenzene |
InChI |
InChI=1S/C7H4Cl3NO3/c8-3-14-7-5(9)1-4(11(12)13)2-6(7)10/h1-2H,3H2 |
InChI Key |
LZLKUYJDWMOVCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













amino}acetic acid](/img/structure/B13166598.png)


